molecular formula C13H12BrNO4 B13982186 (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

Cat. No.: B13982186
M. Wt: 326.14 g/mol
InChI Key: FCGBPUWRRBLODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is a chiral synthetic intermediate of significant value in medicinal chemistry and drug discovery research. Its structure incorporates both a phthalimide group, a privileged scaffold in the design of bioactive molecules and PROTACs , and a reactive bromoalkyl handle adjacent to a carboxylic acid functionality. This unique architecture makes it a versatile building block for the synthesis of more complex target molecules, particularly for the construction of bitopic or bivalent ligands that can simultaneously engage multiple biological targets . Researchers can leverage this compound to develop novel chemical probes and therapeutic candidates, such as dual-target modulators for the μ-opioid and dopamine D3 receptors, an emerging strategy to develop analgesics with diminished abuse liability . The phthalimide moiety is also a key structural component in compounds designed for targeted protein degradation, a groundbreaking therapeutic modality . This reagent is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid

InChI

InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)

InChI Key

FCGBPUWRRBLODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Introduction of the bromine atom at the 2-position of the pentanoic acid backbone.
  • Attachment of the 1,3-dioxoisoindolin-2-yl (phthalimide) group at the 5-position.
  • Control of stereochemistry to obtain the (R)-enantiomer.

Bromination of Pentanoic Acid Derivatives

Selective bromination at the alpha position of carboxylic acids or their derivatives is a classical transformation. Bromination can be achieved by:

  • Using bromine (Br2) in an inert solvent such as dichloromethane at low temperature (0 to 20 °C) for extended periods (e.g., 16 hours) to ensure regioselectivity and yield control.
  • Employing N-bromosuccinimide (NBS) under radical or ionic conditions to achieve alpha-bromination.

For example, bromination of 5-substituted pentanoic acid derivatives under controlled conditions yields 2-bromo-5-substituted pentanoic acids with moderate to good yields (20-50%) depending on substrate and conditions.

Introduction of the Phthalimide Group

The 1,3-dioxoisoindolin-2-yl group (phthalimide) is commonly introduced via nucleophilic substitution or condensation reactions:

  • Reaction of an amino group-bearing pentanoic acid derivative with phthalic anhydride under reflux in solvents such as ethanol or acetic acid yields the phthalimide moiety.
  • Alternatively, the pentanoic acid bearing a suitable leaving group at the 5-position can be reacted with potassium phthalimide to form the N-substituted phthalimide via nucleophilic substitution.

This step is typically carried out under mild heating (50-100 °C) and may require purification by recrystallization or chromatography.

Asymmetric Synthesis and Resolution of the (R)-Enantiomer

Obtaining the (R)-enantiomer specifically requires:

  • Use of chiral starting materials or chiral auxiliaries during synthesis.
  • Application of asymmetric bromination catalysts or reagents.
  • Resolution of racemic mixtures by chiral chromatography or crystallization with chiral resolving agents.

For example, chiral phase-transfer catalysts or enzymatic resolution methods can be employed to obtain enantiomerically enriched this compound with high enantiomeric excess (>95% ee).

Detailed Preparation Procedure Example

Step Reagents and Conditions Description Yield (%) Notes
1 Starting pentanoic acid derivative Bromination with Br2 in dichloromethane at 0-20 °C for 16 h 25-50 Controlled addition of bromine to avoid polybromination
2 5-Amino-pentanoic acid derivative + phthalic anhydride Reflux in ethanol or acetic acid for 4-6 h 70-90 Formation of phthalimide ring
3 Racemic mixture Chiral resolution via crystallization with chiral acid or chiral HPLC Variable To isolate (R)-enantiomer
4 Purification Recrystallization or chromatography - Ensures high purity and enantiomeric excess

Analytical Characterization

The synthesized this compound is characterized by:

Summary and Research Outlook

The preparation of this compound involves selective alpha-bromination of pentanoic acid derivatives, phthalimide ring formation, and chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer. The methods require careful control of reaction conditions to maximize regioselectivity, yield, and stereochemical purity.

Research continues to optimize asymmetric bromination catalysts and resolution techniques to improve yield and enantiomeric excess. Advanced synthetic routes may also explore direct asymmetric synthesis of the compound without the need for resolution steps.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is a complex organic compound that has potential applications in chemistry, biology, medicine, and industry. It features a bromine atom, a dioxoisoindolinyl group, and a pentanoic acid chain, giving it unique chemical properties.

Scientific Research Applications

This compound is a molecule with interesting chemical properties, with applications in chemistry, biology, and medicine.

  • Chemistry In chemistry, it can be used as a building block for synthesizing more complex molecules.
  • Biology In biological research, it can be used to study brominated organic molecules' effects on biological systems and as a precursor for synthesizing biologically active compounds.
  • Medicine In medicine, it has potential applications in drug development because its unique structure may allow the design of new therapeutic agents with improved efficacy and reduced side effects.
  • Industry In industrial applications, it can be used to produce specialty chemicals and materials, and its unique properties make it suitable for use in various industrial processes, including advanced materials and chemical intermediates manufacture.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation It can be oxidized to form different oxidation states, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can modify the functional groups within the molecule. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
  • Substitution The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Comparison of Similar Compounds

  • (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)butanoic acid: A similar compound with a shorter carbon chain.
  • (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)hexanoic acid: A similar compound with a longer carbon chain.
  • (R)-2-Chloro-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid: A similar compound with a chlorine atom instead of bromine.

Mechanism of Action

The mechanism of action of ®-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom and dioxoisoindolinyl group play crucial roles in its activity, allowing it to bind to specific receptors or enzymes and modulate their function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituents (Positions) Molecular Weight Key Features/Activities Reference ID
(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid Br (C2, R), dioxoisoindolinyl (C5) ~356.2 g/mol¹ Bromine enhances electrophilicity; chiral center critical for stereoselective interactions. N/A (target)
3-Methyl-2-(1,3-dioxoisoindolin-2-yl)pentanoic acid (3b) CH₃ (C3), dioxoisoindolinyl (C2) ~277.3 g/mol IR peaks: 3420 (OH), 1775/1736 cm⁻¹ (C=O stretch). Lacks bromine; methyl group increases hydrophobicity.
4-Methyl-2-(1,3-dioxoisoindolin-2-yl)pentanoic acid (3e) CH₃ (C4), dioxoisoindolinyl (C2) ~277.3 g/mol IR peaks: 3482 (OH), 1778/1746 cm⁻¹ (C=O). Methyl position alters steric effects vs. 3b.
(R)-2-((1,3-Dioxoisoindolin-2-yl)oxy)-4-methylpentanoic acid O-linked dioxoisoindolinyl (C2), CH₃ (C4) 277.3 g/mol Ether linkage reduces acidity; methyl group impacts solubility.
(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid Benzyloxy (C5), ketone (C5), dioxoisoindolinyl (C2) ~407.4 g/mol Benzyloxy and ketone groups introduce redox-sensitive and hydrogen-bonding motifs.

¹Calculated based on formula C₁₃H₁₃BrN₂O₄.

Functional Group Impact on Reactivity and Bioactivity

  • Bromine vs. Methyl Substitution: The bromine atom in the target compound increases electrophilicity at C2, making it reactive in nucleophilic substitutions (e.g., Suzuki couplings).
  • Dioxoisoindolinyl Group : This moiety, common to all analogs, contributes to π-π stacking and hydrogen-bonding interactions. Its placement at C5 in the target compound vs. C2 in others alters molecular conformation and binding affinity .
  • Carboxylic Acid Positioning : The terminal carboxylic acid in the target compound is critical for interactions with enzymes or metal ions. highlights that carboxylic acid distance from aromatic rings significantly affects inhibitory activity in PTP1B enzymes, suggesting the C5 dioxoisoindolinyl group in the target compound may optimize this distance for target engagement .

Spectroscopic and Physical Properties

  • IR Spectroscopy: The target compound’s IR spectrum is expected to show strong C=O stretches (~1770–1730 cm⁻¹) from both the dioxoisoindolinyl and carboxylic acid groups, similar to analogs 3b and 3e . Bromine’s electron-withdrawing effect may slightly shift these peaks compared to non-brominated analogs.

Biological Activity

(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is a complex organic compound recognized for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a bromine atom, a dioxoisoindolinyl group, and a pentanoic acid chain, allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.

The chemical formula of this compound is C13H12BrNO4, with a molecular weight of 326.14 g/mol. The compound's structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC13H12BrNO4
Molecular Weight326.14 g/mol
IUPAC Name2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid
CAS Number179090-36-9
Specific RotationNot specified
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the dioxoisoindolinyl group facilitate binding to various receptors or enzymes, potentially modulating their activity. This interaction can lead to diverse biological effects, which are critical in understanding its therapeutic potential.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that compounds similar to this compound can selectively inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. For instance, studies have shown that certain derivatives exhibit selective inhibition against TC-PTP isoforms, which are implicated in various diseases including cancer and diabetes .

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been demonstrated through assays measuring cell viability and apoptosis markers . Furthermore, its structural components may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Research has explored its potential in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress . Such properties make it a candidate for further investigation in the treatment of neurodegenerative diseases.

Case Studies

  • Selective PTP Inhibition : A study explored the synthesis of various derivatives of this compound and their inhibitory effects on PTPs. Results indicated that some derivatives showed significant selectivity towards TC-PTP compared to other PTP isoforms, suggesting potential therapeutic applications in diseases where PTPs play a pivotal role .
  • Antitumor Efficacy : In a controlled study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. The results demonstrated a dose-dependent increase in apoptotic markers, highlighting its potential as an antitumor agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.